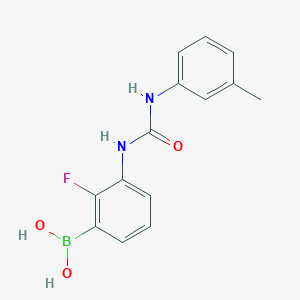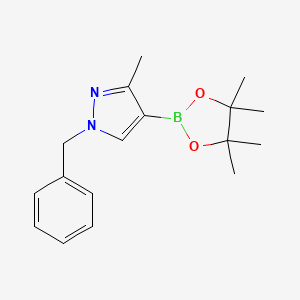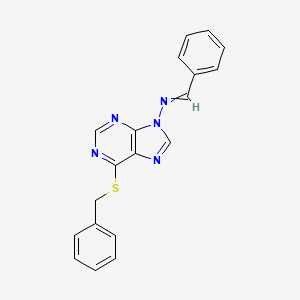
1-Bromo-3-(bromophenylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(bromophenylmethyl)benzene is an organic compound with the molecular formula C13H10Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions of the phenylmethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(bromophenylmethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-phenylmethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(bromophenylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of phenylmethyl derivatives with different functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylmethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-3-(bromophenylmethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(bromophenylmethyl)benzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
Bromobenzene (C6H5Br): A simpler aryl bromide with one bromine atom.
1-Bromo-3-methylbenzene (C7H7Br): A derivative with a methyl group instead of a phenylmethyl group.
1-Bromo-3-methoxybenzene (C7H7BrO): A derivative with a methoxy group.
Uniqueness: 1-Bromo-3-(bromophenylmethyl)benzene is unique due to the presence of two bromine atoms on a phenylmethyl group, which imparts distinct reactivity and properties compared to simpler bromobenzene derivatives. Its structure allows for selective functionalization and diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H10Br2 |
|---|---|
Peso molecular |
326.03 g/mol |
Nombre IUPAC |
1-bromo-3-[bromo(phenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Br2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H |
Clave InChI |
CZJZWCUHOPKJOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)


![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)






